2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-15-2-1-3-16(19)14(15)10-17(24)23-11-4-5-12(23)9-13(8-11)22-7-6-20-21-22/h1-3,6-7,11-13H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPKAIYUUQWPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=C(C=CC=C3Cl)F)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
This compound features a complex structure characterized by:
- A chloro and fluoro substituent on a phenyl ring.
- A triazole moiety linked to an azabicyclo[3.2.1]octane framework.
Biological Activity
The biological activity of this compound has been primarily investigated in relation to its effects on various cellular processes and its potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, triazole derivatives have been shown to possess antifungal properties by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. The presence of the triazole ring in our compound suggests a potential for similar activity.
Neuroprotective Effects
In studies focusing on neurodegenerative diseases, compounds with triazole and bicyclic structures have demonstrated the ability to stabilize microtubules (MTs). This stabilization can mitigate the effects of tau protein hyperphosphorylation, which is implicated in conditions such as Alzheimer's disease. The compound's ability to prevent MT collapse could position it as a candidate for further research in neuroprotection .
Anticancer Activity
The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation. Compounds that modulate tubulin dynamics have been explored for their anticancer properties, indicating that our compound may warrant investigation for similar effects.
The proposed mechanisms by which this compound exerts its biological effects include:
- Binding to Microtubules : The triazole moiety may facilitate binding to tubulin, enhancing MT stability.
- Inhibition of Enzymes : The presence of the azabicyclo structure may allow interaction with various enzymes involved in cellular signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of halogens (chlorine and fluorine) can enhance lipophilicity and improve cell membrane permeability.
- Triazole Modifications : Alterations in the triazole ring can significantly impact the compound's ability to interact with target proteins and enzymes .
Case Studies
Several studies have evaluated related compounds with promising results:
- Microtubule Stabilization : A study demonstrated that structurally similar triazolopyrimidines could stabilize microtubules and reduce axonal dystrophy in mouse models of tauopathy .
- Antifungal Activity : Research on triazole derivatives indicated effective inhibition against Candida species, supporting the hypothesis that our compound may exhibit similar antifungal properties.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Triazole Substitutions
A closely related compound, 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone, differs in the triazole substitution pattern (2H- vs. 1H-triazolyl).
Heterocyclic Variants in Bicyclic Systems
Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (from Pharmacopeial Forum) replace the triazole with tetrazole or thiadiazole rings. These heterocycles confer distinct electronic and steric properties:
- Tetrazole : Higher acidity (pKa ~4.9) enhances solubility and ionic interactions.
- Thiadiazole : Sulfur atoms improve metabolic stability but may reduce bioavailability due to increased hydrophobicity .
Fluorinated Bicyclic Analogs
3-Azabicyclo[3.2.1]octan-8-ol, 8-(trifluoromethyl) incorporates a trifluoromethyl group, which increases electronegativity and resistance to oxidative metabolism. The CF₃ group’s strong electron-withdrawing effect can modulate the compound’s binding affinity to targets like enzymes or receptors .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Triazole Position : The 1H-triazol-1-yl variant likely exhibits superior target engagement compared to 2H-triazol-2-yl analogs due to favorable nitrogen positioning for interactions .
- Heterocycle Choice : Tetrazole-containing compounds may excel in aqueous environments, whereas thiadiazole derivatives could be preferable for CNS targets requiring blood-brain barrier penetration .
- Fluorination : Trifluoromethyl groups improve pharmacokinetic profiles but may introduce steric hindrance, necessitating optimization for target fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
